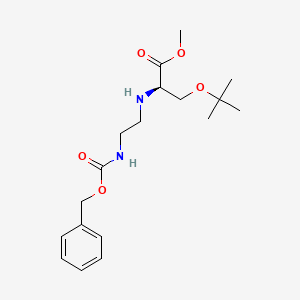
METHYL N-(2-(((BENZYLOXY)CARBONYL)AMINO)ETHYL)-O-(TERT-BUTYL)-D-SERINATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-methyl 2-(2-(benzyloxycarbonylamino)ethylamino)-3-t-butoxypropanoate is a complex organic compound that features a benzyloxycarbonyl-protected amino group and a t-butoxy-protected carboxyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 2-(2-(benzyloxycarbonylamino)ethylamino)-3-t-butoxypropanoate typically involves multiple steps, starting with the protection of amino and carboxyl groups. The benzyloxycarbonyl (Cbz) group is commonly used to protect the amino group, while the t-butoxy group is used to protect the carboxyl group. The synthesis may involve the following steps:
Protection of the amino group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Protection of the carboxyl group: The carboxyl group is protected using t-butyl chloroformate in the presence of a base.
Coupling reaction: The protected amino acid is then coupled with the appropriate amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-methyl 2-(2-(benzyloxycarbonylamino)ethylamino)-3-t-butoxypropanoate can undergo various chemical reactions, including:
Hydrolysis: The protective groups can be removed under acidic or basic conditions to yield the free amino and carboxyl groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: Free amino acids and alcohols.
Oxidation: Oxidized derivatives of the benzyloxycarbonyl group.
Substitution: Substituted amines or amides.
Applications De Recherche Scientifique
®-methyl 2-(2-(benzyloxycarbonylamino)ethylamino)-3-t-butoxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-methyl 2-(2-(benzyloxycarbonylamino)ethylamino)-3-t-butoxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl and t-butoxy groups can be selectively removed to expose reactive sites that interact with the target molecules. This interaction can inhibit or modify the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate
- ®-2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)ethyl acetate
Uniqueness
®-methyl 2-(2-(benzyloxycarbonylamino)ethylamino)-3-t-butoxypropanoate is unique due to its specific combination of protective groups and its ability to undergo selective deprotection. This allows for precise control over its reactivity and interaction with molecular targets, making it a valuable tool in organic synthesis and pharmaceutical research.
Propriétés
Formule moléculaire |
C18H28N2O5 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
methyl (2R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(phenylmethoxycarbonylamino)ethylamino]propanoate |
InChI |
InChI=1S/C18H28N2O5/c1-18(2,3)25-13-15(16(21)23-4)19-10-11-20-17(22)24-12-14-8-6-5-7-9-14/h5-9,15,19H,10-13H2,1-4H3,(H,20,22)/t15-/m1/s1 |
Clé InChI |
MHPCBIJMLFLPKV-OAHLLOKOSA-N |
SMILES isomérique |
CC(C)(C)OC[C@H](C(=O)OC)NCCNC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)OCC(C(=O)OC)NCCNC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















